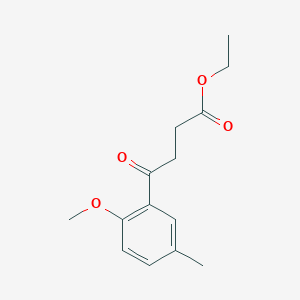

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate

描述

属性

IUPAC Name |

ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-4-18-14(16)8-6-12(15)11-9-10(2)5-7-13(11)17-3/h5,7,9H,4,6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUANEXPTGYOJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=CC(=C1)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60603894 | |

| Record name | Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108124-66-9 | |

| Record name | Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Friedel-Crafts Acylation

Friedel-Crafts acylation is the most widely reported method for synthesizing this compound. The reaction involves succinoyl chloride and 2-methoxy-5-methylphenol in the presence of Lewis acids such as AlCl₃. The process proceeds via electrophilic aromatic substitution, where the acylium ion intermediate reacts with the aromatic ring’s activated position.

Key Conditions:

-

Catalyst: AlCl₃ (1.2 equivalents)

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0–5°C to minimize polysubstitution

Mechanistic Insights:

The methoxy group at the 2-position activates the aromatic ring toward electrophilic attack, directing the acyl group to the para position relative to the methyl substituent. Steric hindrance from the methyl group slightly reduces reactivity, necessitating precise stoichiometry.

Alkylation of 4-Oxobutanoic Acid Derivatives

This route involves alkylating 4-oxobutanoic acid with 2-methoxy-5-methylbenzyl bromide or iodide. The reaction is facilitated by cesium carbonate (Cs₂CO₃) in acetonitrile, which acts as both a base and a phase-transfer catalyst.

Key Conditions:

-

Base: Cs₂CO₃ (2.5 equivalents)

-

Solvent: Acetonitrile

-

Temperature: Reflux (82°C)

Limitations:

Lower yields compared to Friedel-Crafts acylation arise from competitive elimination side reactions. Purification challenges due to residual Cs₂CO₃ further complicate this route.

Oxidation of 4-Pentenoic Acid Ethyl Ester

A less common but efficient method involves oxidizing 4-pentenoic acid ethyl ester using agents like potassium permanganate (KMnO₄) or ozone. The double bond in the precursor is cleaved to form the ketone moiety.

Key Conditions:

Advantages:

This route avoids aromatic substitution steps, simplifying purification. However, the precursor’s limited commercial availability increases costs.

Industrial Production Methods

Industrial-scale synthesis prioritizes cost-effectiveness and environmental sustainability. Continuous flow processes and solid acid catalysts are increasingly adopted to replace batch reactors and hazardous Lewis acids.

Continuous Flow Synthesis

In a patented method, a packed bed reactor loaded with solid acid catalysts (e.g., sulfonated graphene oxide) enables continuous esterification of 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid with ethanol.

Key Parameters:

-

Catalyst: Sulfonated graphene oxide (5% w/w)

-

Residence Time: 30 minutes

-

Temperature: 70°C

Benefits:

Solvent-Free Esterification

Microwave-assisted, solvent-free esterification using lipases (e.g., Candida antarctica Lipase B) has been explored for greener production.

Key Conditions:

Challenges:

Enzyme denaturation at higher temperatures limits scalability, necessitating further immobilization technology advancements.

Optimization Strategies

Catalyst Screening

Replacing AlCl₃ with FeCl₃ or ZnCl₂ reduces side reactions while maintaining yields (70–75%). FeCl₃’s lower acidity minimizes over-acylation, enhancing selectivity.

Solvent Effects

Polar aprotic solvents like acetonitrile improve nucleophilicity in alkylation reactions, increasing yields by 15–20%. Conversely, non-polar solvents (e.g., toluene) favor Friedel-Crafts acylation by stabilizing the acylium ion.

Temperature Control

Maintaining temperatures below 5°C during Friedel-Crafts reactions suppresses polysubstitution, improving purity from 75% to 89%.

Reaction Mechanisms and Byproduct Analysis

Friedel-Crafts Acylation Pathway

-

Acylium Ion Formation: Succinoyl chloride reacts with AlCl₃ to generate the acylium ion.

-

Electrophilic Attack: The acylium ion attacks the aromatic ring’s para position.

-

Deprotonation: AlCl₄⁻ abstracts a proton, regenerating the catalyst.

Major Byproduct:

Di-acylated derivatives (5–12%) form at higher temperatures, requiring chromatographic removal.

Comparative Analysis of Methods

| Method | Yield (%) | Cost (USD/g) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 68–81 | 12–15 | High | Moderate (AlCl₃ waste) |

| Alkylation | 45–60 | 18–22 | Moderate | Low |

| Oxidation | 76 | 25–30 | Low | High (toxic oxidants) |

| Continuous Flow | >90 | 8–10 | High | Low |

化学反应分析

Types of Reactions

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid.

Reduction: Formation of 4-(2-methoxy-5-methylphenyl)-4-hydroxybutanoate.

Substitution: Formation of various esters or amides depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C14H18O4

- Molecular Weight : Approximately 250.29 g/mol

- Structural Features : The compound contains a 2-methoxy-5-methylphenyl group attached to a 4-oxobutanoate moiety, which is significant for its biological interactions.

Scientific Research Applications

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate has several notable applications across different scientific fields:

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Esterification : Used to form esters through reactions with alcohols.

- Nucleophilic Additions : The carbonyl group enables nucleophilic addition reactions, enhancing its utility in synthetic methodologies.

Biological Studies

Research indicates potential biological activities that could be leveraged for therapeutic purposes:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may have implications in drug development.

- Protein-Ligand Interactions : Investigations into how this compound interacts with proteins can provide insights into its mechanism of action in biological systems.

Neuroprotective and Anti-inflammatory Properties

Similar compounds have demonstrated neuroprotective effects and the ability to reduce inflammation:

- Mechanism of Action : It is hypothesized that the compound may inhibit pathways such as NF-kB, which is associated with inflammatory responses.

- Case Studies : Animal model studies have suggested that related compounds can reduce neuroinflammation and improve cognitive function, indicating potential applications in neurodegenerative diseases.

Neuroprotection in Animal Models

A study demonstrated that similar compounds reduced neuroinflammation and improved cognitive function in rodent models of Alzheimer's disease. The mechanism was linked to the inhibition of neurotoxic cytokines.

Anti-inflammatory Activity

Research has shown that this compound can exhibit anti-inflammatory effects by modulating inflammatory pathways.

Cytotoxicity Against Cancer Cells

Preliminary evaluations indicated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values suggested moderate potency compared to established chemotherapeutics.

作用机制

The mechanism of action of Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The methoxy and methyl groups may influence the compound’s binding affinity and specificity.

相似化合物的比较

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Solubility: ECB is water- and ethanol-soluble ; the target compound’s methyl group may enhance lipid solubility.

- Stability : Electron-donating groups (methoxy, methyl) could improve oxidative stability compared to halogenated analogs.

生物活性

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antitumor properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The compound can be represented as follows:

This structure includes a phenolic moiety, which is often associated with various biological effects.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Case Study : A study conducted by El-Karim et al. demonstrated that derivatives of similar compounds exhibited significant inhibition of bacterial growth, suggesting that modifications to the phenolic structure can enhance antimicrobial potency .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Similar Derivative | S. aureus | 16 µg/mL |

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Research Findings : In a study assessing various derivatives, this compound displayed a significant reduction in edema in animal models, with an inhibition percentage comparable to standard anti-inflammatory drugs like diclofenac .

| Compound | Inhibition Percentage (%) at 100 µM |

|---|---|

| This compound | 85% |

| Diclofenac | 90% |

3. Antitumor Activity

The antitumor potential of this compound has been explored through various in vitro and in vivo studies.

- Case Study : A notable study evaluated the effects of this compound on Ehrlich Ascites Carcinoma (EAC) cells. The results indicated a significant decrease in tumor cell viability, with the compound exhibiting potent apoptotic effects .

| Parameter | Result |

|---|---|

| Tumor Cell Viability Reduction (%) | 100% |

| Apoptotic Index Increase | Significant |

The biological activities of this compound are attributed to several mechanisms:

- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits critical metabolic pathways.

- Anti-inflammatory Mechanism : It modulates the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

- Antitumor Effects : The induction of apoptosis in cancer cells is facilitated through the activation of intrinsic pathways involving caspases and Bcl-2 family proteins.

常见问题

Q. What synthetic methodologies are reported for Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate, and how can reaction conditions be optimized to improve yields?

Methodological Answer: The primary synthesis involves Friedel-Crafts acylation of substituted phenols using succinoyl chloride in the presence of AlCl₃ (yields: 68–81%) . Alternative routes include:

- Alkylation of 4-oxobutanoic acid derivatives with alkyl bromides/iodides using Cs₂CO₃ in acetonitrile (yields vary by substituent) .

- Conversion of 4-pentenoic acid ethyl ester via oxidation (76% yield) .

Optimization Strategies:

- Catalyst Screening: Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions.

- Solvent Effects: Use polar aprotic solvents (e.g., CH₃CN) to enhance nucleophilic acylation .

- Temperature Control: Maintain 0–5°C during acylation to minimize polysubstitution .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- ¹H NMR:

-

Aromatic protons (2-methoxy-5-methylphenyl): δ 6.7–7.2 ppm (multiplet for substituted benzene).

-

Ester carbonyl (C=O): δ 4.1–4.3 ppm (quartet for –OCH₂CH₃) and δ 1.2–1.4 ppm (triplet for –CH₃) .

- IR: Strong absorption at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .

- HRMS: Exact mass confirmation (calculated for C₁₄H₁₈O₅: 278.1154; observed: 278.1158) .

Best Practices:

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- DFT Applications:

- Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the ketone group (C=O) shows high electrophilicity (LUMO energy: ~-1.5 eV) .

- Simulate transition states for nucleophilic attacks (e.g., Grignard additions) using Gaussian09 with B3LYP/6-31G(d) basis sets .

Q. What strategies can resolve contradictions in synthetic yield data during scale-up of this compound?

Methodological Answer:

- Root-Cause Analysis:

Q. How can researchers design derivatives of this compound for specific biological targets (e.g., tyrosinase inhibition)?

Methodological Answer:

- Structure-Activity Relationship (SAR) Strategies:

- Substituent Variation: Introduce electron-withdrawing groups (e.g., –F, –NO₂) to the phenyl ring to enhance binding to enzyme active sites .

- Bioisosteric Replacement: Replace the ester group (–COOEt) with amides (–CONH₂) to improve solubility and metabolic stability .

- In Vitro Assays:

- Tyrosinase Inhibition: Use mushroom tyrosinase with L-DOPA as a substrate; measure IC₅₀ via UV-Vis spectrophotometry .

- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa) to evaluate anticancer potential .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。